6,6-Dihydroxyhexanal
Description
Structure
3D Structure
Properties
CAS No. |
165314-38-5 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
6,6-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h5-6,8-9H,1-4H2 |
InChI Key |
ZRMYIMISVJDBNV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(O)O)CC=O |
Origin of Product |
United States |
Advanced Reaction Chemistry and Mechanistic Studies of 6,6 Dihydroxyhexanal
Electrophilic Reactivity of Aldehyde Groups and Nucleophilic Additions
The chemistry of 6,6-Dihydroxyhexanal is largely dictated by its terminal aldehyde group (-CHO). The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent reactivity makes it susceptible to attack by a wide array of nucleophiles. libretexts.org
Nucleophilic addition is a fundamental reaction for aldehydes. In the context of this compound, this can involve reactions with:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can attack the carbonyl carbon to form new carbon-carbon bonds, yielding secondary alcohols after an aqueous workup.
Cyanide: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin. This reaction is significant as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Amines: Primary and secondary amines react with the aldehyde to form imines and enamines, respectively. These reactions are often reversible and pH-dependent.
Hydroxylamine (B1172632): The reaction with hydroxylamine produces an oxime, which can be a precursor for other functional groups. uniroma1.it
The presence of the two hydroxyl groups at the C-6 position can electronically influence the reactivity of the distant aldehyde group, although this effect is generally modest due to the separation by a flexible alkyl chain.
Intramolecular Cyclization and Hemiacetal/Lactol Formation
A defining characteristic of hydroxy aldehydes is their propensity to undergo intramolecular cyclization to form cyclic hemiacetals. For this compound, the gem-diol at C-6 is in equilibrium with its corresponding aldehyde, 6-oxohexanal. It is the hydroxyl group at C-5 of the related 5,6-dihydroxyhexanal that can attack the electrophilic aldehyde carbon at C-1. This process results in the formation of a thermodynamically stable six-membered ring, known as a lactol. acs.orgyoutube.com
This equilibrium, termed ring-chain tautomerism, means that in solution, the compound exists as a mixture of the open-chain aldehyde and the cyclic lactol form. researchmap.jpsciforum.net The position of this equilibrium is influenced by factors such as solvent, temperature, and concentration. In many biological and synthetic contexts, the cyclic lactol is the predominant species. acs.org This cyclization is a crucial step in various biocatalytic pathways, where the formation of the stable lactol can terminate a reaction sequence, such as an aldol (B89426) chain elongation. acs.orgacs.org
This reaction illustrates the principle of lactol formation, which is central to the chemistry of related dihydroxy aldehydes.
| Reactant | Product | Ring Size |
|---|---|---|
| 5,6-Dihydroxyhexanal (open-chain) | 2-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran (Lactol form) | 6-membered |
Intermolecular Condensation Reactions of Dihydroxyhexanal (e.g., Dimerization, Trimerization)
The aldehyde group of this compound, being enolizable, can participate in intermolecular aldol condensation reactions. libretexts.orgpw.live In this reaction, one molecule, acting as a nucleophile in its enolate form, attacks the electrophilic carbonyl carbon of a second molecule. This process leads to the formation of dimers, trimers, and higher oligomers. iitk.ac.inbyjus.com
The mechanism for a base-catalyzed aldol condensation involves three primary steps: pw.liveiitk.ac.inumn.edu
Enolate Formation: A base abstracts an acidic α-hydrogen (at C-2) to form a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde molecule, forming a new carbon-carbon bond and an alkoxide intermediate.
Protonation: The alkoxide is protonated by the solvent (e.g., water) to yield a β-hydroxy aldehyde, the aldol addition product.
Subsequent dehydration of the aldol product can occur, especially at higher temperatures, to yield an α,β-unsaturated aldehyde. While specific studies on the self-condensation of this compound are not prevalent, the principles of aldol chemistry are directly applicable. umn.edu In complex reaction mixtures, such as those in enzymatic cascades, these self-condensation products can be observed as side products. iitk.ac.inbyjus.com
Selective Functional Group Transformations of Aldehyde and Hydroxyl Moieties
The presence of both aldehyde and hydroxyl (gem-diol) functional groups in this compound presents a challenge and an opportunity for selective chemical transformations. researchgate.netresearchgate.net Synthetic strategies often require the reaction of one group while leaving the other intact.
Transformations of the Aldehyde Group:
Selective Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent (Ag₂O) or stabilized chromium(VI) reagents, without affecting the hydroxyl groups.
Selective Reduction: The aldehyde can be reduced to a primary alcohol, as discussed in section 3.5.
Protection: To perform reactions at the hydroxyl end, the aldehyde is often protected as an acetal (B89532) or thioacetal, which are stable to many reagents but can be removed later with aqueous acid. sciforum.net
Transformations of the Hydroxyl Groups:
Protection/Etherification: The gem-diol at C-6 can be protected, for instance, by forming a cyclic acetal with acetone (B3395972) or an aldehyde. This is a common strategy in carbohydrate chemistry. nih.gov
Oxidation: More vigorous oxidation could potentially oxidize the hydroxyl groups, but this is less common and harder to control than aldehyde oxidation. Swern oxidation is a method often used to convert primary alcohols to aldehydes under mild conditions. nih.govnih.gov
The ability to selectively manipulate these functional groups is key to using this compound as a building block in complex organic synthesis. researchgate.netresearchgate.net
Reductive Transformations of Dihydroxyhexanal to Polyols (e.g., Hexanetriol)
One of the most significant transformations of dihydroxyhexanals is their reduction to the corresponding polyol. Specifically, the reduction of the aldehyde group in a dihydroxyhexanal precursor yields a triol. In a closely related and well-documented process, 5,6-dihydroxyhexanal is reduced to form 1,2,6-Hexanetriol. researchmap.jpmdpi.com
This reduction can be accomplished through several methods:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Raney Nickel, Platinum, or Palladium on carbon.
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces aldehydes to primary alcohols in the presence of other functional groups. researchmap.jp Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also achieve this transformation.
This reaction is a key step in a multi-step synthesis of 1,2,6-Hexanetriol, a valuable compound, from inexpensive starting materials like propylene (B89431) via an acrolein dimer intermediate. mdpi.com
| Reactant | Product | Common Reducing Agents |
|---|---|---|
| 5,6-Dihydroxyhexanal | 1,2,6-Hexanetriol | Sodium borohydride (NaBH₄), Catalytic Hydrogenation (H₂/catalyst) |
Role of Dihydroxyhexanal as a Reactive Intermediate in Complex Reaction Networks
This compound and its isomers often appear as transient, reactive intermediates in complex multi-step reaction sequences, particularly in biocatalysis. acs.org Enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) are used to catalyze sequential aldol additions. researchgate.net In these cascades, an aldehyde product from a first aldol reaction serves as the acceptor for a second addition, leading to the formation of a dihydroxyhexanal intermediate.
For example, in the synthesis of statin side-chains, DERA enzymes catalyze the reaction between chloroacetaldehyde (B151913) and acetaldehyde (B116499) to form a 6-chloro-3,5-dihydroxyhexanal intermediate. researchgate.net This intermediate does not typically accumulate; instead, it rapidly undergoes intramolecular cyclization to form a stable lactol, which effectively terminates the reaction and can be isolated as the product. acs.orgacs.orgiitk.ac.in The transient nature of the dihydroxyhexanal highlights its high reactivity and its pivotal role in bridging steps within a complex reaction network.
Theoretical and Computational Investigations of Reaction Pathways and Equilibria
While specific computational studies on this compound are limited, theoretical methods like Density Functional Theory (DFT) are powerful tools for investigating the reaction pathways and equilibria of similar molecules. uniroma1.itnih.gov
For this compound, computational chemistry could be applied to:
Analyze Ring-Chain Tautomerism: Theoretical calculations can determine the relative Gibbs free energies of the open-chain aldehyde and the cyclic lactol forms. nih.govmdpi.com This allows for the prediction of the equilibrium constant and which form is thermodynamically more stable under various conditions. researchmap.jp
Model Reaction Mechanisms: The transition states for key reactions, such as nucleophilic addition to the aldehyde or the intramolecular cyclization step, can be modeled. uniroma1.itnih.gov This provides insight into the activation energy barriers and helps to rationalize reaction rates and stereochemical outcomes. nih.gov
Investigate Enzyme-Catalyzed Reactions: For biocatalytic processes where dihydroxyhexanal is an intermediate, computational models (e.g., QM/MM - Quantum Mechanics/Molecular Mechanics) can elucidate how the enzyme's active site binds the substrate and catalyzes the transformation, explaining the high selectivity and efficiency of these reactions. acs.org
For example, DFT calculations have been used to show that the cyclization of other aldehydes can have low activation barriers and that the thermodynamics can be influenced by the solvent. sciforum.net Similar studies on this compound would provide a deeper, quantitative understanding of its chemical behavior. researchgate.net
Applications and Synthetic Utility of 6,6 Dihydroxyhexanal in Specialized Chemical Synthesis
Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
The structural features of 6,6-dihydroxyhexanal make it an attractive starting material or intermediate in the synthesis of pharmaceuticals. The aldehyde group provides a reactive handle for carbon-carbon bond formation and other transformations, while the diol functionality can be strategically employed to introduce stereocenters or modify solubility and binding characteristics.
A significant application of a closely related intermediate, a 3,5-dihydroxyhexanal derivative, lies in the biocatalytic synthesis of the side chains of widely prescribed cholesterol-lowering drugs, statins. copernicus.orgacs.orgresearchgate.netnih.gov The enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) catalyzes the sequential, stereoselective aldol (B89426) addition of acetaldehyde (B116499) to an acceptor molecule, such as chloroacetaldehyde (B151913), to generate a key 6-chloro-3,5-dihydroxyhexanal intermediate. copernicus.orgresearchgate.netmdpi.com This intermediate exists in equilibrium with its cyclic lactol form, which is a crucial precursor for the side chains of prominent statins like atorvastatin (B1662188) and rosuvastatin. copernicus.orgttwrdcs.ac.indss.go.th
The enzymatic approach is highly valued for its exceptional stereochemical control, which is a critical aspect of the biological activity of statins. acs.orgdss.go.th The DERA-catalyzed reaction establishes two stereocenters in a single synthetic strategy. dss.go.th While the initial protocols faced challenges for large-scale production, the discovery of novel, more robust DERA enzymes has made this biocatalytic route more sustainable and industrially viable. acs.orgdss.go.th
Table 1: Key Intermediates in Statin Side Chain Synthesis via DERA
| Intermediate | Role in Synthesis | Key Transformation | Reference |
| 6-chloro-3,5-dihydroxyhexanal | Direct precursor to the statin side chain | Formed by DERA-catalyzed double aldol addition | copernicus.orgmdpi.com |
| Lactol form of 6-chloro-3,5-dihydroxyhexanal | Stable cyclic form of the dihydroxyhexanal | Spontaneous cyclization from the open-chain form | acs.orgttwrdcs.ac.in |
| Acetaldehyde | Donor molecule in the aldol reaction | Adds twice to the acceptor aldehyde | copernicus.orgdss.go.th |
| Chloroacetaldehyde | Acceptor molecule in the aldol reaction | Provides the initial carbon backbone | copernicus.orgresearchgate.net |
While direct synthesis from this compound is not extensively documented for all the mentioned natural products, aldehydes and polyhydroxy compounds are fundamental precursors in their synthesis. The structural motif of a C6 aldehyde is central to the formation of various bioactive molecules.
For instance, the synthesis of Varioxiranol A, a fungal metabolite, has been achieved starting from 1,2-O-isopropylidene-D-glyceraldehyde, highlighting the utility of chiral aldehydes in constructing complex natural products. researchgate.netnih.gov The synthetic strategy often involves the coupling of an aldehyde derivative with another fragment, followed by a series of transformations to build the final structure. researchgate.net
Similarly, the amino sugar Daunosamine, a component of several anticancer antibiotics, can be synthesized from non-carbohydrate precursors through methods like asymmetric aldol reactions where aldehydes are key starting materials. nih.govrsc.orgresearchgate.net The synthesis of desosamine, another crucial amino sugar in macrolide antibiotics, has been shown to proceed through degradation to crotonaldehyde, an unsaturated aldehyde, indicating the importance of aldehyde functionalities in these biosynthetic and synthetic pathways. wikipedia.org The versatility of aldehydes as precursors allows for the stereocontrolled introduction of functionalities essential for the biological activity of these natural products. googleapis.com
Contribution to Statin Side Chain Synthesis
Precursor for Advanced Materials with Tailored Properties (e.g., Crosslinking Agents)
The dual functionality of this compound and similar dihydroxy aldehydes provides opportunities for their use in materials science, particularly in the synthesis of polymers and as crosslinking agents. ontosight.aicymitquimica.com Aldehydes are known to react with nucleophiles like diols in polycondensation reactions to form polymers such as polyacetals. numberanalytics.com The presence of two hydroxyl groups in this compound allows it to act as a monomer in such polymerizations.
The aldehyde group can also be utilized to introduce functionality into a polymer chain. For example, it can be reacted to create polymers with pendant aldehyde groups, which can then be used for further modifications or crosslinking. ontosight.ai This crosslinking ability is crucial for enhancing the mechanical strength and thermal stability of polymeric materials. While specific industrial applications of this compound in materials are not widely reported, the fundamental reactivity of dihydroxy aldehydes suggests their potential in creating advanced materials with tailored properties, such as specialized resins and coatings. ontosight.ainumberanalytics.com
Catalytic Roles of Aldehydes in Organic Transformations
Aldehydes can function as organocatalysts in a variety of organic transformations. The electrophilic nature of the aldehyde's carbonyl carbon allows it to activate nucleophilic substrates like amines and alcohols. beilstein-journals.org In the case of this compound, the aldehyde group can reversibly react with a primary amine to form an aldimine intermediate. This intermediate can then participate in further reactions, with the aldehyde being regenerated at the end of the catalytic cycle.
This catalytic activity is often employed in reactions such as dehydrative transformations. By forming a temporary tether with a substrate, the aldehyde can facilitate intramolecular reactions, thereby lowering the activation energy and promoting the desired transformation. beilstein-journals.org While specific catalytic applications of this compound are not extensively detailed in the literature, its structure is amenable to the general principles of aldehyde catalysis, suggesting its potential utility in specialized synthetic contexts.
Role in Atmospheric Chemistry and Environmental Transformations of Organic Compounds
Aliphatic aldehydes are common constituents of the atmosphere, originating from both biogenic and anthropogenic sources. copernicus.org Their degradation in the troposphere is a significant area of atmospheric chemistry. Like other aliphatic aldehydes, this compound is expected to undergo oxidation by atmospheric radicals, primarily the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO3•) at night. rsc.org
The oxidation of long-chain aldehydes can lead to the formation of highly oxygenated organic molecules (HOMs), which are key precursors to secondary organic aerosols (SOA). copernicus.org The reaction of aldehydes with hydroperoxyl radicals (HO2•) has also been identified as a potentially significant atmospheric sink. rsc.org Furthermore, the photochemical degradation of aldehydes, initiated by the absorption of solar radiation, can lead to the formation of smaller, more volatile compounds. mdpi.comresearchgate.net The presence of hydroxyl groups in this compound may influence its water solubility and partitioning between the gas and aerosol phases, potentially affecting its atmospheric lifetime and transformation pathways. researchgate.net
Methodological Advancements and Characterization in Dihydroxyhexanal Research
Advanced Analytical Methodologies for Reaction Monitoring and Product Analysis
The elucidation of reaction mechanisms and the accurate quantification of products in processes involving 6,6-dihydroxyhexanal rely heavily on the application of advanced analytical methodologies. Spectroscopic and chromatographic techniques have proven indispensable in this regard.
Spectroscopic methods offer a powerful, non-invasive window into the dynamics of chemical reactions. In the context of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool for its structural confirmation.
Specifically, ¹H NMR spectroscopy has been successfully employed to identify this compound in a deuterium (B1214612) oxide (D₂O) solvent. The resulting spectrum provides distinct signals that correspond to the different protons within the molecule. For instance, a characteristic singlet at δ 9.52 ppm is attributed to the aldehydic proton. A triplet observed at δ 4.89 ppm corresponds to the proton on the carbon bearing the two hydroxyl groups. Further signals in the aliphatic region, including a multiplet between δ 2.46 and 2.37 ppm and additional multiplets between δ 1.54 and 1.19 ppm, account for the remaining methylene (B1212753) protons in the hexane (B92381) chain. rug.nl This detailed spectral fingerprint allows for the unambiguous identification of this compound within a reaction mixture. rug.nl
Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O rug.nl
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.52 | s (singlet) | 1H | Aldehyde proton (-CHO) |
| 4.89 | t (triplet) | 1H | CH(OH)₂ proton |
| 2.46 – 2.37 | m (multiplet) | 2H | Methylene protons |
| 1.54 – 1.41 | m (multiplet) | 4H | Methylene protons |
| 1.30 – 1.19 | m (multiplet) | 2H | Methylene protons |
Data sourced from a 400 MHz NMR spectrometer.
While spectroscopy provides structural information, chromatography is essential for separating the components of a complex reaction mixture, allowing for the isolation and quantification of individual species. The inherent instability of this compound makes its separation a non-trivial task. Techniques that offer rapid separation under mild conditions are generally preferred to minimize degradation.
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. The choice of stationary phase, mobile phase composition, and detector are all critical parameters that must be optimized for the successful separation of this compound from starting materials, byproducts, and subsequent reaction products. The development of specific HPLC methods tailored to the analysis of aldehydes and diols is a key area of research in this field.
Application of Spectroscopic Techniques for Mechanistic Insights in Reaction Mixtures
Methodological Approaches for Isolation and Stabilization of Labile Dihydroxyhexanal Intermediates
The isolation of pure this compound is complicated by its lability. As a geminal diol, it exists in equilibrium with its corresponding aldehyde, 6-oxohexanal, and water. This equilibrium can be sensitive to changes in pH, temperature, and solvent. Furthermore, the aldehyde functionality is susceptible to oxidation and other side reactions.
Strategies to isolate and stabilize this intermediate often involve derivatization. By converting the reactive aldehyde or diol functional groups into more stable moieties, the resulting derivative can be more readily purified using standard techniques like column chromatography or crystallization. Subsequent removal of the protecting group can then yield the desired this compound, although this step can also be challenging.
Another approach involves carefully controlling the reaction and extraction conditions. Performing reactions at low temperatures and using biphasic solvent systems for extraction can help to minimize decomposition. The immediate analysis of the extracted material is also crucial.
Development of In Situ and Real-Time Probes for Reaction Dynamics
To overcome the challenges associated with the instability of this compound, there is a growing interest in the development of in situ and real-time analytical probes. These techniques allow for the monitoring of the reaction as it occurs, providing valuable data on reaction kinetics, the formation and decay of intermediates, and the influence of various reaction parameters.
Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR are at the forefront of this area. By inserting a probe directly into the reaction vessel, these methods can continuously collect spectra, providing a real-time concentration profile of reactants, intermediates like this compound, and products. This level of detailed kinetic information is invaluable for optimizing reaction conditions to maximize the yield of the desired product and to gain a deeper understanding of the underlying reaction mechanism.
Future Perspectives and Challenges in Dihydroxyhexanal Research
Development of More Sustainable and Efficient Synthetic Protocols
The pursuit of green and efficient methods for synthesizing 6,6-dihydroxyhexanal and its derivatives is a primary focus of current research. mdpi.comresearchgate.net Traditional chemical syntheses often involve harsh reaction conditions, lengthy procedures, and the use of hazardous reagents. dss.go.th Biocatalysis, utilizing enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), presents a promising and sustainable alternative. mdpi.comnih.gov
One of the major challenges in utilizing enzymes like DERA on an industrial scale is their potential inactivation by high concentrations of aldehyde substrates. nih.govd-nb.info Future research will likely focus on several key areas to overcome this limitation:
Enzyme Engineering: Techniques such as directed evolution and site-directed mutagenesis can be employed to enhance the stability and catalytic efficiency of DERA enzymes in the presence of high substrate loads. mdpi.comnih.gov
Immobilization: Covalent immobilization of enzymes on solid supports can improve their stability, facilitate easier handling, and enable their reuse, contributing to more cost-effective and sustainable processes. mdpi.comd-nb.info
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including better control over reaction parameters, improved safety, and higher productivity. mdpi.com The development of efficient flow synthesis protocols for this compound and its derivatives is a key area of future development. oup.com
A recent study demonstrated the successful use of an immobilized DERA enzyme in a continuous flow system for the synthesis of a statin precursor, highlighting the potential of this approach. mdpi.com
Exploration of Undiscovered Reactivity Patterns and Biological Applications
While this compound itself is a valuable intermediate, its derivatives hold significant potential for various applications, particularly in the pharmaceutical industry. The dihydroxy and aldehyde functionalities offer multiple sites for chemical modification, opening doors to a wide array of novel compounds.
Future research in this area will likely concentrate on:
Novel Transformations: Investigating new reactions and transformations of the this compound scaffold to create diverse molecular architectures. This includes exploring its use in cascade reactions and multi-component reactions to build complexity in a single step. researchgate.net
Biological Screening: Systematically screening derivatives of this compound for biological activity. This could lead to the discovery of new therapeutic agents. For instance, derivatives of similar polyhydroxylated compounds have shown promise as antioxidants. researchgate.net The structural motif of this compound is also related to daunosamine, a component of several anthracycline anticancer drugs, suggesting potential in this therapeutic area. sci-hub.se
Precursor for Bio-based Polymers: Exploring the conversion of this compound and related compounds into monomers for the synthesis of bio-based polymers, contributing to a more sustainable materials economy. researchgate.net
Advanced Mechanistic Elucidation of Complex Dihydroxyhexanal Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. While the general principles of aldol (B89426) reactions are well-established, the specific details of enzyme-catalyzed transformations and complex cascade reactions require further investigation.
Key areas for future mechanistic studies include:
Computational Modeling: Utilizing quantum chemical calculations and molecular dynamics simulations to model the transition states and reaction pathways of DERA-catalyzed reactions. rsc.org This can provide insights into the factors controlling stereoselectivity and reactivity.
In-situ Spectroscopic Analysis: Employing advanced spectroscopic techniques to monitor reactions in real-time, providing valuable data on the formation of intermediates and the kinetics of the process.
Kinetic Studies: Performing detailed kinetic analyses of enzymatic and chemical transformations to develop accurate reaction models. researchgate.netsci-hub.se These models are essential for process optimization and scale-up.
Integration of Artificial Intelligence and Machine Learning in Dihydroxyhexanal Chemistry
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research and development. rsc.org Their application to this compound chemistry could significantly accelerate progress in several areas.
Future applications of AI and ML in this field include:
Reaction Prediction and Optimization: Developing ML models to predict the outcomes of reactions, including yields and stereoselectivity, under various conditions. oup.combeilstein-journals.org This can help to rapidly identify optimal reaction parameters and reduce the need for extensive experimental screening.
De Novo Design of Catalysts and Substrates: Using AI algorithms to design novel enzymes with enhanced properties or to identify new substrates for known enzymes. nih.gov
Retrosynthetic Analysis: Employing AI-powered tools for computer-aided synthesis planning (CASP) to devise efficient and novel synthetic routes to this compound and its derivatives. acs.org
Predicting Biological Activity: Developing ML models to predict the biological activities of this compound derivatives, aiding in the prioritization of compounds for experimental testing. researchgate.net
The integration of AI and ML with high-throughput experimentation has the potential to revolutionize the discovery and development of new chemical entities and processes related to this compound. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
